molecular formula C13H10F3NO B1597065 4'-Trifluoromethoxy-biphenyl-4-ylamine CAS No. 728919-14-0

4'-Trifluoromethoxy-biphenyl-4-ylamine

Cat. No.: B1597065
CAS No.: 728919-14-0
M. Wt: 253.22 g/mol
InChI Key: DAISNZDCSZJLRW-UHFFFAOYSA-N
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Description

“4’-Trifluoromethoxy-biphenyl-4-ylamine” is an organic compound with the molecular formula C13H10F3NO . It has an average mass of 253.220 Da and a monoisotopic mass of 253.071442 Da .


Molecular Structure Analysis

The molecular structure of “4’-Trifluoromethoxy-biphenyl-4-ylamine” consists of a biphenyl group where one of the phenyl rings is substituted with a trifluoromethoxy group and an amine group .


Physical And Chemical Properties Analysis

“4’-Trifluoromethoxy-biphenyl-4-ylamine” has a molecular weight of 253.22 g/mol. More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Electronic Delocalization in Metal-Organic Frameworks

The study by Hua et al. (2016) investigates the redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand and its incorporation into a solid-state metal-organic framework (MOF). Through in situ spectroelectrochemical experiments, the research elucidates the electronic delocalization within the framework, demonstrating the compound's utility in assessing electroactive MOFs (Hua et al., 2016).

Ambipolar and Electrochromic Materials

Wang and Hsiao (2014) synthesized bis(triarylamine)-based polyimides demonstrating ambipolar properties and multi-electrochromic behaviors. These materials, showing high thermal stability and reversible redox couples, highlight the potential of triarylamine derivatives in developing advanced electrochromic devices (Wang & Hsiao, 2014).

Hydrogen-Bonding Triarylamines

Murata and Lahti (2007) explored hydrogen-bonding triarylamines as radical cation precursors. Their study on the synthesis and oxidation of these derivatives emphasizes the role of hydrogen bonding in stabilizing radical cations, which could influence the design of organic electronic materials (Murata & Lahti, 2007).

Aminomethylation Reactions Catalyzed by Metal Complexes

Nagae et al. (2015) demonstrated the catalysis of ortho-C-H bond addition in pyridine derivatives by group 3 metal triamido complexes. This research provides insights into the activation of C-H bonds, a fundamental reaction in organic synthesis, highlighting the versatility of triarylamine derivatives in catalytic processes (Nagae et al., 2015).

Photoredox Catalysis for Fluoromethylation

Koike and Akita (2016) discuss the use of photoredox catalysis in the fluoromethylation of carbon-carbon multiple bonds, showcasing the application of fluoromethylating reagents in synthetic chemistry. The study highlights the significance of designing appropriate reaction systems for efficient and selective radical fluoromethylation (Koike & Akita, 2016).

Safety and Hazards

The safety data sheet for a related compound, 4-(Trifluoromethoxy)aniline, indicates that it is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle with care, use protective equipment, and ensure good ventilation .

Mechanism of Action

Target of Action

The primary target of 4’-Trifluoromethoxy-biphenyl-4-ylamine, also known as 4-[4-(trifluoromethoxy)phenyl]aniline, is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with its target, sEH, by binding to its active site . This binding inhibits the enzyme’s activity, preventing the conversion of EETs into their corresponding diols . The inhibition of sEH leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context .

Biochemical Pathways

The inhibition of sEH affects the arachidonic acid metabolic pathway . In this pathway, arachidonic acid is converted into various eicosanoids, including EETs. By inhibiting sEH, the conversion of EETs into less active diols is prevented, leading to an accumulation of EETs . This can result in various downstream effects, such as vasodilation and anti-inflammatory effects .

Pharmacokinetics

The compound’s lipophilic nature suggests that it may have good absorption and distribution characteristics

Result of Action

The inhibition of sEH by 4-[4-(trifluoromethoxy)phenyl]aniline leads to an increase in the levels of EETs . EETs have been shown to have vasodilatory, anti-inflammatory, and nephroprotective effects . Therefore, the action of 4-[4-(trifluoromethoxy)phenyl]aniline can potentially result in improved blood flow, reduced inflammation, and enhanced kidney protection .

Action Environment

The action of 4-[4-(trifluoromethoxy)phenyl]aniline can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can potentially affect the compound’s absorption and distribution

Biochemical Analysis

Biochemical Properties

4’-Trifluoromethoxy-biphenyl-4-ylamine plays a crucial role in biochemical reactions, particularly as an inhibitor of human soluble epoxide hydrolase . This enzyme is involved in the metabolism of epoxides to diols, and its inhibition can have significant effects on various physiological processes. The compound interacts with the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . Additionally, 4’-Trifluoromethoxy-biphenyl-4-ylamine has been shown to interact with other proteins and enzymes, such as tyrosine kinases, where it acts as an inhibitor by binding to the ATP-binding site .

Cellular Effects

The effects of 4’-Trifluoromethoxy-biphenyl-4-ylamine on various types of cells and cellular processes are profound. In mast cells, for instance, the compound has been shown to decrease the level of FcεRI-dependent degranulation and cytokine production . This indicates that 4’-Trifluoromethoxy-biphenyl-4-ylamine can modulate immune responses by affecting cell signaling pathways and gene expression. Furthermore, the compound influences cellular metabolism by uncoupling oxidative phosphorylation, leading to changes in mitochondrial membrane potential and energy production .

Molecular Mechanism

At the molecular level, 4’-Trifluoromethoxy-biphenyl-4-ylamine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as soluble epoxide hydrolase and tyrosine kinases, inhibiting their activity . This binding involves hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. Additionally, the compound can alter gene expression by affecting transcription factors and signaling pathways involved in cellular responses . These molecular interactions result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Trifluoromethoxy-biphenyl-4-ylamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 4’-Trifluoromethoxy-biphenyl-4-ylamine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects such as liver damage and alterations in metabolic pathways have been observed . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

4’-Trifluoromethoxy-biphenyl-4-ylamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism results in the formation of various metabolites that can be excreted in urine and feces . The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of other metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4’-Trifluoromethoxy-biphenyl-4-ylamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the active sites of enzymes or specific cellular compartments. The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich areas .

Subcellular Localization

The subcellular localization of 4’-Trifluoromethoxy-biphenyl-4-ylamine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be found in the mitochondria, where it affects mitochondrial function and energy production . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAISNZDCSZJLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375325
Record name 4'-Trifluoromethoxy-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728919-14-0
Record name 4'-Trifluoromethoxy-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-trifluoromethoxylbenzeneboronic acid (300 mg, 1.45 mmol), p-bromoaniline (100 mg, 0.58 mmol), dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (24 mg,0.029 mmol), 1,1′-bis(diphenylphosphino)ferrocene (16 mg, 0.029 mmol) and potassium carbonate (0.58 ml of a 2M aqueous solution, 1.16 mmol) in 5 ml 1,4-dioxane was heated at reflux under nitrogen for 20 hr. The reaction mixture was cooled to room temperature, diluted with 40 ml water and extracted with 2×40 ml ethyl acetate. The combined ethyl acetate extracts were washed with 40 ml brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 15 g), eluting with 10:1 hexane/ethyl acetate to yield the title compound as a tan solid (70 mg, 48% yield). MS: 254.1 (M+1)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
24 mg
Type
catalyst
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

A mixture of 4-nitro-4′-(trifluoromethoxy)biphenyl (6.41 g, 22.6 mmol), 10% platinum-activated charcoal (150 mg) and methanol (50 ml) was stirred for 16 hours under hydrogen atmosphere. The reaction mixture was filtered through celite. The filtrate was concentrated under reduced pressure to give the title compound (5.48 g, 96%) as a white solid.
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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